N-Me-aminopyrimidinone 9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Me-aminopyrimidinone 9 involves the cyclocondensation of guanidine carbonate with oxopropanoate, followed by functionalization at the polysubstituted aminopyrimidinone head group . The reaction conditions typically include base-catalyzed cyclocondensation .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound is synthesized in a highly pure, synthetic form and is available for research purposes .
Chemical Reactions Analysis
Types of Reactions: N-Me-aminopyrimidinone 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidinone ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further explored for their biological activities.
Scientific Research Applications
N-Me-aminopyrimidinone 9 has several scientific research applications, including:
Mechanism of Action
N-Me-aminopyrimidinone 9 exerts its effects by blocking the NaV1.7 channel, a voltage-gated sodium ion channel highly expressed in somatic afferent neurons . This channel plays a crucial role in the signaling of inflammatory pain. The compound binds to the inactivated state of the NaV1.7 channel with an IC50 value of 100 nM, effectively inhibiting its activity and reducing pain signaling .
Comparison with Similar Compounds
Aminopyrimidinone derivatives: These compounds share a similar pyrimidinone core structure and are also investigated for their sodium channel blocking properties.
Other NaV1.7 blockers: Compounds such as tetrodotoxin and saxitoxin also target NaV1.7 channels but differ in their chemical structures and mechanisms of action.
Uniqueness: N-Me-aminopyrimidinone 9 is unique due to its high potency and selectivity for the NaV1.7 channel, minimal off-target effects, and improved pharmacokinetic properties . These characteristics make it a promising candidate for further research and development in pain management.
Properties
IUPAC Name |
6-amino-2-[(4-tert-butylphenyl)methylsulfanyl]-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-18-13(17)9-14(20)19(15)4/h5-9H,10,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMIFZLEDTUBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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